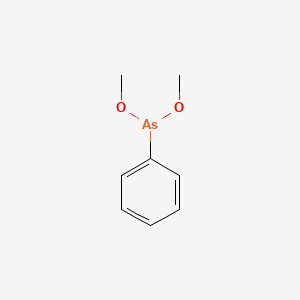
Dimethyl benzenearsonite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl benzenearsonite is an organoarsenic compound that features a benzene ring substituted with two methyl groups and an arsonite group
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl benzenearsonite can be synthesized through several methods. One common approach involves the reaction of dimethyl benzene (xylene) with arsenic trioxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic nature of arsenic compounds.
化学反応の分析
Types of Reactions: Dimethyl benzenearsonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethyl benzenearsonate.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Dimethyl benzenearsonate.
Reduction: Various lower oxidation state arsenic compounds.
Substitution: Substituted this compound derivatives.
科学的研究の応用
Dimethyl benzenearsonite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as an antimicrobial agent and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in cancer treatment.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl benzenearsonite involves its interaction with cellular components and enzymes. The arsonite group can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key metabolic pathways and induce cellular stress responses. The compound’s effects on molecular targets and pathways are still under investigation.
類似化合物との比較
Dimethyl benzenearsonate: An oxidized form of dimethyl benzenearsonite.
Trimethyl benzenearsonite: A related compound with three methyl groups.
Phenylarsine oxide: Another organoarsenic compound with a similar structure.
Comparison: this compound is unique due to its specific substitution pattern and reactivity. Compared to its oxidized form, dimethyl benzenearsonate, it has different chemical properties and reactivity. Trimethyl benzenearsonite and phenylarsine oxide have distinct substitution patterns, leading to variations in their chemical behavior and applications.
特性
CAS番号 |
24582-52-3 |
|---|---|
分子式 |
C8H11AsO2 |
分子量 |
214.09 g/mol |
IUPAC名 |
dimethoxy(phenyl)arsane |
InChI |
InChI=1S/C8H11AsO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChIキー |
FCPNWSMWJFTMTH-UHFFFAOYSA-N |
正規SMILES |
CO[As](C1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


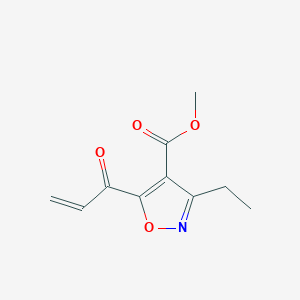
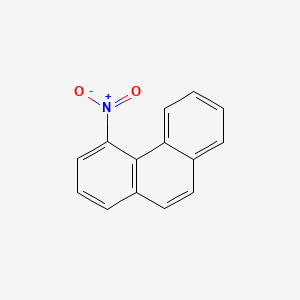
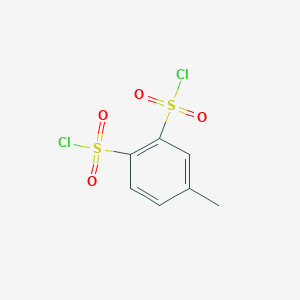
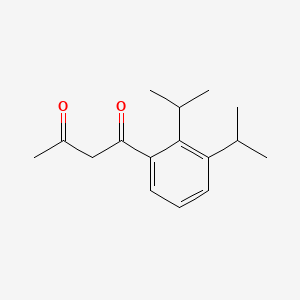
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
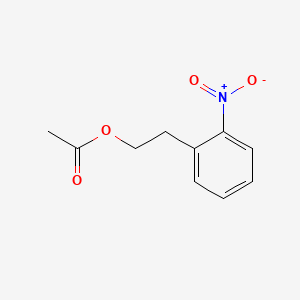
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
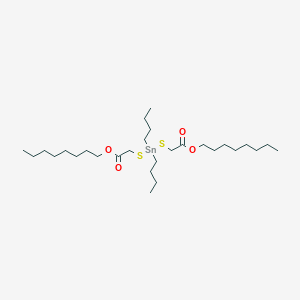
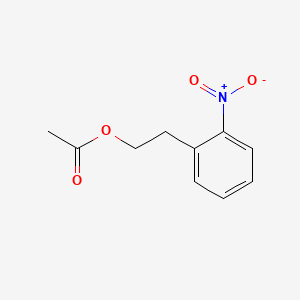
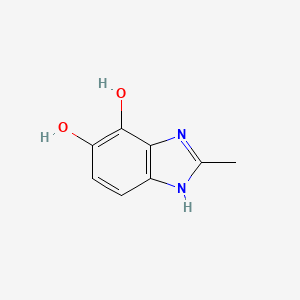
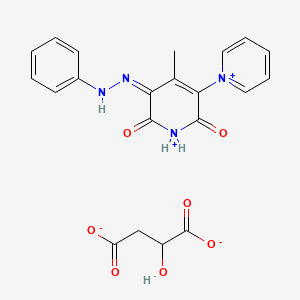
![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)
